5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid
CAS No.:
Cat. No.: VC18530808
Molecular Formula: C5H5NO3
Molecular Weight: 131.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3 |
|---|---|
| Molecular Weight | 131.12 g/mol |
| IUPAC Name | 4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D |
| Standard InChI Key | BNMPIJWVMVNSRD-MZCSYVLQSA-N |
| Isomeric SMILES | [2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H] |
| Canonical SMILES | CC1=CC(=NO1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this deuterated compound is C₅HD₄NO₃, with a molecular weight of 131.12 g/mol . Its structure features a deuterated methyl group (-CD₃) at the 5-position of the isoxazole ring and a deuterium atom at the 4-position, as illustrated by its SMILES notation: [2H]C1=C(C(=O)O)N=O[C]1C([2H])([2H])[2H] . Key physicochemical properties include:
Quantum chemical calculations (e.g., B3LYP/6-31G(d,p)) have been employed to analyze electronic properties and tautomeric equilibria in related isoxazole derivatives, though specific data for this deuterated analog remain limited .
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-(methyl-d₃)-3-isoxazole-4-d-carboxylic acid typically involves deuterium exchange or labeled precursor incorporation:
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Deuteration of Methyl Groups: The methyl group at the 5-position is deuterated using D₂O or deuterated reagents under acidic or basic conditions .
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Isoxazole Ring Formation: Cyclocondensation of deuterated nitrile oxides with acetylenic carboxylates, followed by hydrolysis and purification .
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Solid-Phase Peptide Synthesis (SPPS): Incorporation into peptide chains via Fmoc chemistry, leveraging ultrasonic agitation to enhance coupling efficiency .
A representative protocol from the literature involves reacting 4-amino-3,5-dimethylisoxazole with deuterated acetic anhydride in the presence of sodium acetate, followed by chromatographic purification .
Analytical Characterization
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 131.12 [M+H]⁺, with deuterium incorporation validated by isotopic patterns .
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NMR Spectroscopy: ¹H NMR shows absence of proton signals at the 4-position and methyl group, replaced by deuterium-induced splitting .
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X-ray Crystallography: Non-deuterated analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) reveal planar isoxazole rings with dihedral angles of 56.64° relative to substituents .
Applications in Pharmaceutical Research
Metabolic Tracing
As a labeled metabolite of UTL-5b (a leflunomide analog), this compound enables precise quantification in biological matrices. Its deuterium labeling minimizes interference from endogenous compounds in LC-MS/MS assays, improving sensitivity and specificity .
Peptidomimetics and Drug Design
Isoxazole derivatives are widely explored as β-amino acid surrogates in hybrid peptides. The deuterated variant enhances metabolic stability while retaining bioactivity, as demonstrated in studies of α4β2-nAChR partial agonists for depression .
Analytical Standards
Pharmacological and Toxicological Insights
Immunomodulatory Effects
Non-deuterated analogs exhibit dose-dependent immunomodulatory activity:
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Humoral Response: Enhancement of antibody production in murine models at 10–50 mg/kg .
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Cellular Response: Suppression of ConA-induced splenocyte proliferation, suggesting T-cell modulation .
ADMET Profile
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Plasma Protein Binding (PPB): <90% for related compounds, indicating favorable free drug availability .
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CYP450 Metabolism: Minimal interaction with CYP3A4/2D6, reducing drug-drug interaction risks .
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Cardiovascular Safety: No significant hERG channel inhibition at therapeutic concentrations .
Future Directions and Challenges
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